Cas no 108356-42-9 (Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-)

5-Acetyl-2-ethoxybenzenesulfonyl chloride is a specialized sulfonylating agent used in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its key structural features include an acetyl group at the 5-position and an ethoxy group at the 2-position of the benzene ring, which influence its reactivity and selectivity in chemical transformations. This compound is valued for its ability to introduce sulfonyl functionalities into target molecules under controlled conditions, making it useful in pharmaceutical and agrochemical research. Its stability and well-defined reactivity profile allow for efficient use in multi-step synthetic routes. Proper handling is required due to its moisture sensitivity and potential corrosiveness.
Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- structure
108356-42-9 structure
商品名:Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-
CAS番号:108356-42-9
MF:C10H11ClO4S
メガワット:262.709941148758
CID:5855756

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-
    • インチ: 1S/C10H11ClO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3
    • InChIKey: FWHHDDMOXZTIIL-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC(C(C)=O)=CC=C1OCC

じっけんとくせい

  • 密度みつど: 1.325±0.06 g/cm3(Predicted)
  • ふってん: 404.7±35.0 °C(Predicted)

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR0283X0-1g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95%
1g
$1047.00 2025-02-15
Enamine
EN300-7549285-2.5g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
2.5g
$1454.0 2025-02-24
Enamine
EN300-7549285-5.0g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
5.0g
$2152.0 2025-02-24
Enamine
EN300-7549285-10.0g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
10.0g
$3191.0 2025-02-24
Aaron
AR0283X0-10g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95%
10g
$4413.00 2023-12-16
Aaron
AR0283X0-500mg
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95%
500mg
$822.00 2025-02-15
Aaron
AR0283X0-5g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95%
5g
$2984.00 2023-12-16
Enamine
EN300-7549285-0.1g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
0.1g
$257.0 2025-02-24
Enamine
EN300-7549285-0.25g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
0.25g
$367.0 2025-02-24
Enamine
EN300-7549285-1.0g
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
108356-42-9 95.0%
1.0g
$743.0 2025-02-24

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 関連文献

  • 1. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies
    Moaz M. Abdou,Essam M. Eliwa,M. A. M. Abdel Reheim,Ahmed Abu-Rayyan,Shimaa M. Abd El-Gilil,Mohammed Abu-Elghait,Mohamed H. Sharaf,Mohamed H. Kalaba,Ahmed H. Halawa,Walid E. Elgammal New J. Chem. 2024 48 9149

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-に関する追加情報

Benzenesulfonyl Chloride, 5-Acetyl-2-Ethoxy-

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy (CAS No. 108356-42-9) is a versatile organic compound with significant applications in the field of organic synthesis. This compound is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetyl group at the 5-position and an ethoxy group at the 2-position. The combination of these substituents imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

The structure of benzenesulfonyl chloride, 5-acetyl-2-ethoxy is characterized by a benzene ring with a sulfonyl chloride group (-SO₂Cl) at the para position relative to the acetyl group (-COCH₃) and ethoxy group (-OCH₂CH₃). This arrangement not only enhances its reactivity but also provides opportunities for selective substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the acetyl and ethoxy groups introduce electron-donating effects that can influence reaction pathways.

Recent advancements in synthetic chemistry have highlighted the importance of benzenesulfonyl chloride derivatives in constructing complex molecular architectures. For instance, researchers have utilized benzenesulfonyl chloride, 5-acetyl-2-ethoxy as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo nucleophilic aromatic substitution (NAS) reactions has been exploited to introduce diverse functional groups, such as amino groups (-NH₂), hydroxyl groups (-OH), and thiol groups (-SH), into molecular frameworks. These modifications are crucial for designing molecules with desired pharmacological activities.

In addition to its role in drug discovery, benzenesulfonyl chloride, 5-acetyl-2-ethoxy has found applications in materials science. Its reactivity allows for the formation of stable sulfonamides and sulfonate esters, which are integral components in advanced materials such as polymers and coatings. For example, recent studies have demonstrated its utility in synthesizing high-performance polyurethanes with improved thermal stability and mechanical properties.

The synthesis of benzenesulfonyl chloride, 5-acetyl-2-ethoxy typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the sulfonation of an appropriately substituted benzene derivative followed by chlorination. The introduction of the acetyl and ethoxy groups is achieved through Friedel-Crafts acylation and alkylation reactions, respectively. These steps are critical for ensuring the desired regioselectivity and stereochemistry in the final product.

From an environmental perspective, understanding the degradation pathways of benzenesulfonyl chloride derivatives is essential for minimizing their ecological impact. Recent research has focused on identifying biodegradation mechanisms under various environmental conditions. For instance, studies have shown that microbial communities can metabolize these compounds under aerobic conditions, suggesting potential strategies for waste management in industrial settings.

In conclusion, benzenesulfonyl chloride, 5-acetyl-2-ethoxy (CAS No. 108356-42-9) is a pivotal compound in modern organic synthesis. Its unique chemical properties and versatility make it an indispensable tool in drug discovery, materials science, and industrial applications. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing chemical innovation will undoubtedly expand further.

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